

Application Notes and Protocols for Prmt5-IN-10

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Compound of Interest		
Compound Name:	Prmt5-IN-10	
Cat. No.:	B13907480	Get Quote

For research, scientific, and drug development professionals.

Disclaimer: No official Safety Data Sheet (SDS) for **Prmt5-IN-10** was found. The following information is based on publicly available research data for a structurally similar, if not identical, compound referred to as "compound 15" or "MS4322". Standard laboratory safety precautions for handling chemical compounds should be strictly followed.

Introduction

Prmt5-IN-10 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in various diseases, particularly in cancer, where it is often overexpressed and correlates with poor prognosis.[2] Prmt5-IN-10 is a proteolysistargeting chimera (PROTAC) that induces the degradation of PRMT5, offering a powerful tool for studying the biological functions of PRMT5 and exploring its therapeutic potential.[1][3]

Chemical Information



Property	Value
Compound Name	Prmt5-IN-10
CAS Number	2567564-23-0[4]
Molecular Formula	Not publicly available
Molecular Weight	Not publicly available
Storage	Store at -20°C for up to 2 years (powder) or -80°C for up to 6 months (in DMSO).[4]

Quantitative Data

The following data is derived from studies on the analogous "compound 15".

Parameter	Cell Line	Value	Reference
IC₅₀ (Biochemical Assay)	-	18 ± 1 nM	[1]
DC₅₀ (PRMT5 Degradation)	MCF-7	1.1 ± 0.6 μM	[1][3]
D _{max} (PRMT5 Degradation)	MCF-7	74 ± 10%	[1][3]

Experimental ProtocolsWestern Blotting for PRMT5 Degradation

This protocol is adapted from the methodology described for "compound 15" in the discovery paper.[1]

Objective: To assess the ability of **Prmt5-IN-10** to induce the degradation of PRMT5 in a cellular context.

Materials:



- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium
- Prmt5-IN-10
- DMSO (vehicle control)
- RIPA lysis buffer supplemented with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-PRMT5, anti-GAPDH or anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- Compound Treatment: The following day, treat the cells with varying concentrations of
 Prmt5-IN-10 (e.g., 0.2, 1, and 5 μM) or DMSO as a vehicle control. A time-course
 experiment can also be performed by treating cells with a fixed concentration (e.g., 5 μM) for
 different durations (e.g., 2, 4, 6, and 8 days).
- Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

Cell Viability Assay

Objective: To determine the effect of **Prmt5-IN-10** on the proliferation of cancer cells.

Materials:

- Cancer cell lines
- · Complete cell culture medium
- Prmt5-IN-10



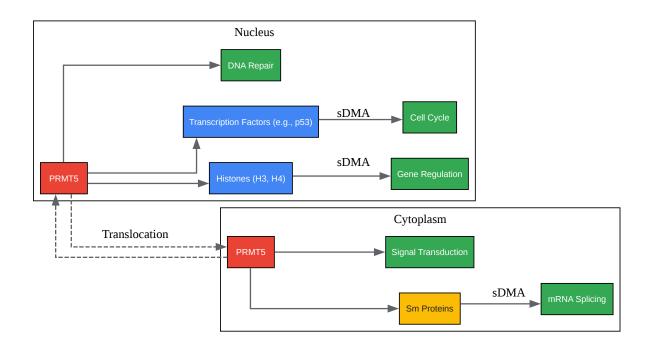
- DMSO (vehicle control)
- · 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of Prmt5-IN-10 or DMSO as a control.
- Incubation: Incubate the cells for a defined period (e.g., 6 days).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis: Normalize the data to the DMSO-treated control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations Signaling Pathway of PRMT5 Action



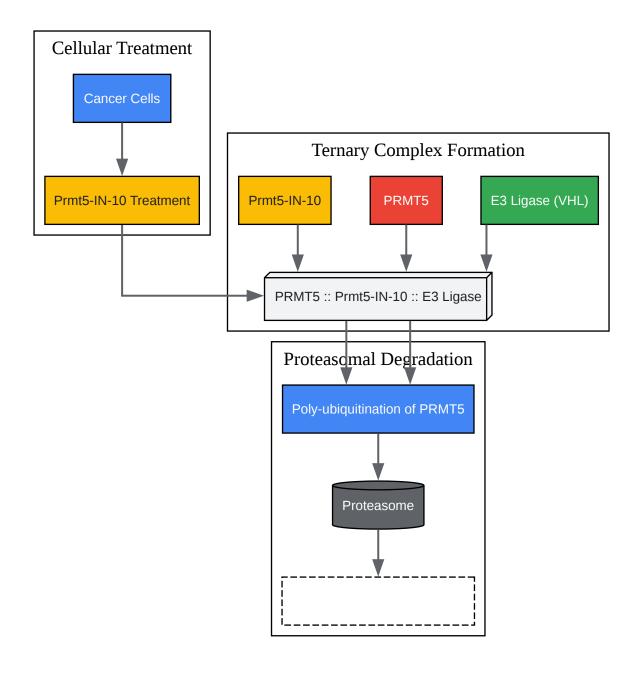


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Caption: PRMT5 symmetrically dimethylates (sDMA) histone and non-histone proteins in the nucleus and cytoplasm, regulating key cellular processes.

Experimental Workflow for Prmt5-IN-10 Mechanism of Action





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Caption: **Prmt5-IN-10** induces the formation of a ternary complex with PRMT5 and an E3 ligase, leading to ubiquitination and proteasomal degradation of PRMT5.

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